molecular formula C7H12IN3 B12309211 rac-(1R,2R)-1-azido-2-iodocycloheptane, trans

rac-(1R,2R)-1-azido-2-iodocycloheptane, trans

Cat. No.: B12309211
M. Wt: 265.09 g/mol
InChI Key: FWEYNPZSYYGLGT-UHFFFAOYSA-N
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Description

rac-(1R,2R)-1-azido-2-iodocycloheptane, trans is a chemical compound that features both azido and iodo functional groups attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-azido-2-iodocycloheptane, trans typically involves the azidation and iodination of a cycloheptane precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a cycloheptane derivative that has suitable leaving groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring safety protocols due to the reactive nature of azido and iodo groups.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-azido-2-iodocycloheptane, trans can undergo various chemical reactions, including:

    Substitution Reactions: The azido and iodo groups can be substituted by other nucleophiles or electrophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the azido or iodo groups.

    Reduction: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

rac-(1R,2R)-1-azido-2-iodocycloheptane, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2R)-1-azido-2-iodocycloheptane, trans exerts its effects depends on the specific application In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans: Another compound with a cycloalkane ring and functional groups.

    rac-(1R,2R)-2-(fluoromethyl)cyclobutane-1-carboxylic acid, trans: Features a cyclobutane ring with fluorine and carboxylic acid groups.

Uniqueness

rac-(1R,2R)-1-azido-2-iodocycloheptane, trans is unique due to the presence of both azido and iodo groups on a cycloheptane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research.

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

1-azido-2-iodocycloheptane

InChI

InChI=1S/C7H12IN3/c8-6-4-2-1-3-5-7(6)10-11-9/h6-7H,1-5H2

InChI Key

FWEYNPZSYYGLGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)N=[N+]=[N-]

Origin of Product

United States

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